1H-[1]Benzofuro[3,2-b]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40554-71-0 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-[1]benzofuro[3,2-b]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6,11H |
InChI Key |
WMMFFDKPBQTMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CN3 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1 Benzofuro 3,2 B Pyrrole and Its Analogues
Classical and Catalytic Cyclization Strategies toward the 1H-researchgate.netBenzofuro[3,2-b]pyrrole Core
The construction of the fused benzofuran (B130515) and pyrrole (B145914) ring system is the cornerstone of synthesizing 1H- researchgate.netbenzofuro[3,2-b]pyrrole and its derivatives. Chemists have devised several elegant strategies, ranging from classical thermal reactions to modern catalytic methods.
Hemetsberger-Knittel and Related Thermolytic Approaches
The Hemetsberger-Knittel reaction is a classical method for the synthesis of pyrrole-fused heterocycles. mdpi.com This thermal decomposition of a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester has been adapted for the synthesis of various heteroaromatic systems. wikipedia.orgsynarchive.com The general approach involves a three-step sequence: nucleophilic substitution of a halogen-containing aliphatic carboxylic acid ester, a Knoevenagel condensation, and finally, a thermolysis step that induces intramolecular cyclocondensation to form the O,N-heteropentalene. mdpi.comresearchgate.net
Specifically for furo[3,2-b]pyrroles, the process starts with the condensation of an appropriate aldehyde with ethyl azidoacetate, followed by thermal cyclization of the resulting 2-azido-3-arylacrylate in a high-boiling solvent like xylene. mdpi.comsemanticscholar.org This method has been successfully applied to synthesize furo-, thieno-, and 4-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylates in high yields (85–97%). mdpi.comsemanticscholar.org While the exact mechanism is not fully understood, it is postulated to proceed through a nitrene intermediate. wikipedia.org
Table 1: Examples of Hemetsberger-Knittel Synthesis of [3,2-b]-Fused Heteropentalenes
| Starting Aldehyde | Product | Yield (%) | Reference |
| Furan-2-carbaldehyde | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | 85-97 | mdpi.comsemanticscholar.org |
| Thiophene-2-carbaldehyde | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | 85-97 | mdpi.comsemanticscholar.org |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate | 85-97 | mdpi.comsemanticscholar.org |
| Selenophene-2-carbaldehyde | Ethyl seleno[3,2-b]pyrrole-5-carboxylate | 82 | mdpi.comsemanticscholar.org |
Multicomponent Reaction Pathways for Pyrrolo[3,2-b]pyrrole (B15495793) Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. rsc.orgrsc.org Several MCRs have been developed for the synthesis of the related pyrrolo[3,2-b]pyrrole core, which can be conceptually extended to benzofuro[3,2-b]pyrrole systems. researchgate.net
One notable example involves the reaction of aldehydes, aromatic amines, and butane-2,3-dione. researchgate.net The use of toluene (B28343) as a co-solvent has been shown to be a significant improvement in the synthesis of tetraaryl-pyrrolo[3,2-b]pyrroles. researchgate.net Niobium pentachloride has also been employed as a catalyst in a multicomponent reaction to produce 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives. researchgate.net Furthermore, isocyanide-based MCRs have proven to be powerful tools for the rapid construction of various nitrogen-containing heterocycles, including polycyclic systems related to the target scaffold. nih.gov
Palladium-Catalyzed Annulation and Cross-Coupling Methods
Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of the benzofuro[3,2-b]pyrrole skeleton is no exception. Palladium-catalyzed reactions, such as annulation and cross-coupling, offer a versatile and efficient means to form the fused ring system.
One strategy involves the palladium-catalyzed reaction of methyleneaziridines with 1,3-diketones to furnish pyrrole derivatives. ekb.eg Another approach utilizes the palladium(0)-catalyzed reaction between allenamides and aryl iodides or bromides to provide access to benzofuro[3,2-b]pyridines, which are structurally related to the target compound. researchgate.net The choice of the phosphine (B1218219) ligand is often critical for the success of these reactions. researchgate.net
Furthermore, palladium-catalyzed intramolecular C-H arylation has been explored. For instance, the reaction of substrates with multiple reactive sites can be controlled by the choice of base to achieve selective C(sp³)-H or C(sp²)-H arylation, leading to various fused heterocyclic products. nih.gov
Acid-Catalyzed Cyclization Procedures
Acid-catalyzed cyclization is a common and effective method for the synthesis of benzofuran rings. wuxiapptec.com This strategy can be applied to precursors that can undergo an intramolecular electrophilic attack of a hydroxyl group onto a suitable activated intermediate.
A p-toluenesulfonic acid (p-TSA·H₂O)-catalyzed one-pot cascade reaction has been developed for the synthesis of benzofuro[2,3-b]pyrroles, an isomer of the target compound. rsc.orgrsc.org This reaction involves a Knoevenagel condensation followed by a nucleophilic addition and subsequent cyclization. rsc.orgrsc.org While this specific example leads to the [2,3-b] isomer, the principle of acid-catalyzed cyclization of a suitably substituted phenol (B47542) onto a pyrrole precursor remains a viable strategy for accessing the [3,2-b] scaffold.
Functionalization and Derivatization of the Benzofuro[3,2-b]pyrrole Nucleus
Following the construction of the core heterocyclic system, further functionalization is often necessary to modulate the properties of the molecule for specific applications. N-alkylation and N-arylation are common modifications that can significantly impact the biological activity and physical properties of the resulting compounds.
N-Alkylation and N-Arylation Strategies
The nitrogen atom of the pyrrole ring in the 1H- researchgate.netbenzofuro[3,2-b]pyrrole system is a key site for functionalization. N-alkylation and N-arylation can be achieved through various methods.
N-alkylation is often accomplished by treating the parent heterocycle with an alkyl halide in the presence of a base. researchgate.net For instance, N-alkylation has been used in the synthesis of 1H-pyrrolo[3,2-g]isoquinolines, where methylation of the indole (B1671886) nitrogen was achieved. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in systems with multiple nitrogen atoms. d-nb.info
N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. For example, N-arylpyrroles have been synthesized via the reaction of ketones with protected bromo-benzenesulfonamides in the presence of copper(I) iodide. nih.gov
Regioselective Substitution Reactions
The functionalization of the 1H- researchgate.netBenzofuro[3,2-b]pyrrole core through regioselective substitution is a key strategy for tuning its chemical and physical properties. Like other electron-rich aromatic systems, the benzofuro[3,2-b]pyrrole nucleus is amenable to electrophilic substitution reactions. The inherent electronic distribution of the pyrrole ring generally directs incoming electrophiles to the C2 and C5 positions (alpha to the nitrogen), as the carbocation intermediates formed by attack at these sites are better stabilized by resonance compared to attack at the C3 and C6 positions (beta to the nitrogen). onlineorganicchemistrytutor.comslideshare.netpearson.com
Studies on the benzo[b] analogues of furo[3,2-b]pyrroles have provided specific examples of this regioselectivity. chemicalpapers.com Formylation, alkylation, and acetylation reactions have been successfully carried out, demonstrating the ability to introduce various functional groups at specific positions on the heterocyclic core. chemicalpapers.com For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group, typically at an electron-rich position.
The table below summarizes typical regioselective substitution reactions performed on benzofuro[3,2-b]pyrrole and related systems.
| Reaction Type | Reagents and Conditions | Predominant Position of Substitution | Reference |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C2/C5-position | chemicalpapers.com |
| Acetylation | Acetic Anhydride | C2/C5-position | chemicalpapers.com |
| Alkylation | Alkyl Halide, Base | N1-position or C-alkylation | chemicalpapers.com |
Table 1: Examples of Regioselective Substitution Reactions.
The choice of reaction conditions and the nature of the substituents already present on the ring can influence the outcome of these reactions. Protecting groups on the pyrrole nitrogen are often employed to control regioselectivity and prevent N-functionalization when C-functionalization is desired.
Intramolecular Direct Arylation for Extended Conjugated Systems
The construction of extended π-conjugated systems based on the 1H- researchgate.netBenzofuro[3,2-b]pyrrole scaffold is of significant interest for applications in organic electronics. Intramolecular direct arylation is a powerful, atom-economical method for creating polycyclic aromatic hydrocarbons (PAHs) and other fused systems by forming carbon-carbon bonds via C-H activation. nih.govnih.gov
This strategy typically involves a precursor molecule that contains the benzofuro[3,2-b]pyrrole core decorated with aryl groups bearing appropriately positioned C-H bonds or leaving groups (like halides). Palladium-catalyzed reactions are commonly employed to facilitate the intramolecular cyclization. nih.govnih.gov For example, a 1,4-diaryl-substituted pyrrolo[3,2-b]pyrrole bearing halo-substituents on the aryl rings can undergo a double intramolecular direct arylation to yield a π-expanded, ladder-type fused molecule. nih.gov The high reactivity of the pyrrolo[3,2-b]pyrrole core influences the electron density of the appended aryl rings, facilitating this regioselective cyclization. nih.gov
Another approach involves direct arylation polycondensation, where bifunctional monomers containing the benzofuro[3,2-b]pyrrole unit are polymerized with dihaloarenes. core.ac.uk This method avoids the need to prepare organometallic reagents and directly utilizes C-H bonds for polymer chain growth, leading to conjugated polymers with tunable electronic properties. core.ac.uk
| Precursor Type | Catalyst System | Resulting Structure | Key Feature | Reference |
| N-Aryl Dithieno[3,2-b]pyrrole | Pd(OAc)₂ / tBu₃P or Pd₂dba₃ / tBu₃P | Arylated DTPs | N-Arylation via C-H activation | nih.gov |
| Dibromo-tetraaryl-pyrrolo[3,2-b]pyrrole | Palladium Catalyst | π-Expanded Fused System | Intramolecular C-H/C-Br coupling | nih.gov |
| Dihalogenated Diketopyrrolopyrrole | Palladium Catalyst, EDOT derivatives | Conjugated Polymer | Direct arylation polycondensation | core.ac.uk |
Table 2: Intramolecular Direct Arylation for Extended Systems.
Transformations of Peripheral Functional Groups
Once the core 1H- researchgate.netBenzofuro[3,2-b]pyrrole skeleton is assembled and functionalized, further chemical diversity can be achieved by transforming the peripheral functional groups. These transformations are essential for fine-tuning the molecule's properties for specific applications and for building more complex molecular architectures.
Commonly, ester groups, such as ethyl or methyl carboxylates, are introduced during the primary synthesis of the heterocyclic core, for instance, via the Hemetsberger-Knittel synthesis. mdpi.comsemanticscholar.org These ester groups serve as versatile handles for a variety of subsequent modifications.
Key transformations include:
Hydrolysis: Esters can be easily hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions. These carboxylic acids can then be used in amide coupling reactions or be decarboxylated. scilit.comresearchgate.net
Reduction: Carboxylic esters can be reduced to primary alcohols (carbinols) using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net
Oxidation: The resulting alcohols can be selectively oxidized back to aldehydes using mild oxidizing agents. researchgate.net
Conversion to other functional groups: Aldehydes are valuable intermediates that can be converted into oximes, which in turn can be dehydrated to nitriles. These nitriles can then participate in reactions such as cycloadditions to form tetrazoles. researchgate.net
Hydrazide Formation and Cyclization: Carboxylic esters can be converted to carboxhydrazides. These hydrazides are useful building blocks for synthesizing other heterocyclic rings, such as 1,2,4-triazoles or oxadiazoles, by reacting them with appropriate reagents. researchgate.net
The table below illustrates some of these transformations starting from a functionalized benzofuro[3,2-b]pyrrole derivative.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |
| Ester (-COOR) | LiOH or HCl | Carboxylic Acid (-COOH) | scilit.comresearchgate.net |
| Ester (-COOR) | LiAlH₄ | Alcohol (-CH₂OH) | researchgate.net |
| Alcohol (-CH₂OH) | Mild Oxidant (e.g., PCC) | Aldehyde (-CHO) | researchgate.net |
| Aldehyde (-CHO) | Hydroxylamine, then Dehydrating Agent | Nitrile (-CN) | researchgate.net |
| Nitrile (-CN) | Hydrazoic Acid (HN₃) | Tetrazole | researchgate.net |
| Ester (-COOR) | Hydrazine Hydrate (N₂H₄·H₂O) | Carboxhydrazide (-CONHNH₂) | researchgate.net |
Table 3: Examples of Peripheral Functional Group Transformations.
Diversity-Oriented Synthesis Approaches for 1H-researchgate.netBenzofuro[3,2-b]pyrrole Derivatives
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and materials science to rapidly generate libraries of structurally diverse small molecules. frontiersin.org The goal of DOS is to efficiently explore chemical space by creating a wide range of molecular scaffolds from a common set of building blocks. While specific DOS strategies targeting 1H- researchgate.netBenzofuro[3,2-b]pyrrole are not extensively documented, the principles can be applied based on the known synthesis of the core and related heterocyclic systems. rsc.orgnih.gov
A potential DOS approach for 1H- researchgate.netBenzofuro[3,2-b]pyrrole derivatives could be based on a multicomponent reaction strategy. For example, a one-pot synthesis could bring together substituted salicylaldehydes, primary amines, and a third component to build the fused heterocyclic system in a single step. The structural diversity of the final library would be generated by varying the substituents on each of the starting materials. nih.govresearchgate.net
Alternatively, a scaffold-based DOS approach could be employed. This would involve first synthesizing a common intermediate, such as a functionalized 1H- researchgate.netBenzofuro[3,2-b]pyrrole-2-carboxylate, using a robust method like the Hemetsberger-Knittel reaction. mdpi.com This common scaffold could then be subjected to a variety of parallel reactions to introduce diversity. For instance, the carboxylic acid functionality could be converted into a library of amides by reacting it with a diverse set of amines. nih.gov Simultaneously, different substituents could be introduced on the pyrrole nitrogen and other positions of the heterocyclic core using regioselective reactions.
An annulation reaction involving aurone-derived α,β-unsaturated imines and activated terminal alkynes has been used to create a library of benzofuro[3,2-b]pyridine derivatives. rsc.org A similar strategy could be envisioned for the pyrrole analogues, where the nitrogen-containing component is varied to produce a diverse set of fused pyrroles.
| DOS Strategy | Core Reaction | Sources of Diversity | Example Scaffold | Reference |
| Multi-Component Reaction | One-pot condensation/cyclization | Substituted Salicylaldehydes, Amines, etc. | Benzofuran | nih.govresearchgate.net |
| Scaffold-Based Derivatization | Amide coupling, Cross-coupling | Diverse amines, Boronic acids/halides | 3-Carboxy-2-aryl-benzofuran | nih.gov |
| Annulation of Imines | [4+2] Cycloaddition/Aromatization | Substituted imines, Alkynes | Benzofuro[3,2-b]pyridine | rsc.org |
Table 4: Conceptual Diversity-Oriented Synthesis Approaches.
By combining established synthetic methods with the principles of diversity-oriented synthesis, it is possible to generate large and varied libraries of 1H- researchgate.netBenzofuro[3,2-b]pyrrole derivatives for screening in various biological and materials science applications.
Advanced Spectroscopic and Structural Characterization of 1h 1 Benzofuro 3,2 B Pyrrole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1H-Benzofuro[3,2-b]pyrrole derivatives in solution. Through the analysis of chemical shifts, coupling constants, and correlations observed in one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of the parent 1H-Benzofuro[3,2-b]pyrrole provides characteristic signals for the protons of the fused ring system. The chemical shifts are influenced by the electron density at each position and the anisotropic effects of the aromatic rings. For instance, the pyrrolic N-H proton typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the benzofuran (B130515) and pyrrole (B145914) moieties exhibit complex splitting patterns arising from spin-spin coupling with neighboring protons.
In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic core resonate at distinct chemical shifts that are indicative of their chemical environment. The quaternary carbons at the ring junctions often show lower intensities compared to the protonated carbons. The chemical shifts provide valuable information about the electronic distribution within the molecule.
Detailed ¹H and ¹³C NMR data for specific derivatives are often presented in tabular format in research publications to showcase the effect of various substituents on the chemical shifts and coupling constants.
To overcome the challenges of signal overlap and to establish unambiguous connectivity, advanced 2D NMR techniques are routinely employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton coupling networks within the molecule, helping to trace the connectivity of adjacent protons in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a straightforward method for assigning the signals of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for identifying connections between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the fusion pattern of the heterocyclic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be critical for determining the stereochemistry and conformation of substituted derivatives.
Through the combined application of these techniques, a complete and unambiguous assignment of the entire molecular structure of 1H-Benzofuro[3,2-b]pyrrole derivatives can be achieved.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of 1H-Benzofuro[3,2-b]pyrrole derivatives and for gaining insights into their structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion.
The fragmentation patterns observed in the mass spectrum are characteristic of the 1H-Benzofuro[3,2-b]pyrrole core and its substituents. Common fragmentation pathways may involve the loss of small neutral molecules or radicals from the parent ion. The analysis of these fragmentation patterns can provide valuable structural information, complementing the data obtained from NMR spectroscopy.
Vibrational (Infrared) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in 1H-Benzofuro[3,2-b]pyrrole derivatives. The IR spectrum reveals the vibrational frequencies of different bonds within the molecule.
Key characteristic absorption bands for the 1H-Benzofuro[3,2-b]pyrrole scaffold include:
N-H Stretching: A sharp to moderately broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the pyrrole N-H bond. The position and shape of this band can be influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The stretching vibration of the furan (B31954) ether linkage is expected in the 1250-1050 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions
UV-Vis absorption and emission spectroscopy are powerful tools for probing the electronic properties of 1H-Benzofuro[3,2-b]pyrrole derivatives. The absorption spectrum reveals the wavelengths of light that are absorbed by the molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of any substituents on the aromatic system.
Many 1H-Benzofuro[3,2-b]pyrrole derivatives exhibit fluorescence, and their emission spectra provide information about the energy of the excited state and the efficiency of the emission process. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide insights into the structural relaxation that occurs in the excited state. The photophysical properties of these compounds are of significant interest for their potential applications in materials science and as fluorescent probes.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for 1H-Benzofuro[3,2-b]pyrrole derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
The crystal structure analysis reveals the planarity of the fused heterocyclic system and the packing arrangement of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking between the aromatic rings, can be identified and characterized. This information is crucial for understanding the solid-state properties of these materials and for designing new compounds with desired crystal packing motifs.
Computational Chemistry and Theoretical Investigations of 1h 1 Benzofuro 3,2 B Pyrrole Electronic Properties and Reactivity
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to determine the ground-state properties of organic molecules.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For 1H- acgpubs.orgBenzofuro[3,2-b]pyrrole, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its fused ring system. A conformational analysis would also be necessary to identify any other stable, low-energy spatial arrangements of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and electronic excitation properties. For 1H- acgpubs.orgBenzofuro[3,2-b]pyrrole, the spatial distribution and energy levels of these frontier orbitals would be calculated to predict its reactivity and potential as an electronic material.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
To investigate the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the calculation of excited-state properties, providing insights into the photophysical characteristics of the compound.
Prediction and Rationalization of Photophysical Properties
TD-DFT calculations would be used to predict the absorption and emission spectra of 1H- acgpubs.orgBenzofuro[3,2-b]pyrrole. This involves calculating the energies of the lowest singlet and triplet excited states. Such calculations would provide theoretical absorption maxima (λmax) and emission wavelengths, which are fundamental to understanding the compound's color and fluorescence/phosphorescence properties.
Nature of Electronic Transitions and Oscillator Strengths
Beyond just the energy of electronic transitions, TD-DFT can elucidate their nature. For 1H- acgpubs.orgBenzofuro[3,2-b]pyrrole, this would involve identifying which molecular orbitals are involved in the primary electronic excitations (e.g., π-π* or n-π* transitions). The oscillator strength for each transition would also be calculated, which is a theoretical measure of the intensity of the corresponding absorption band. Transitions with high oscillator strengths are considered "allowed" and are expected to be prominent in the experimental spectrum, while those with low or zero oscillator strength are "forbidden."
While the framework for a thorough computational investigation of 1H- acgpubs.orgBenzofuro[3,2-b]pyrrole is well-established within the field of theoretical chemistry, specific published data for this particular molecule is currently unavailable. The synthesis and subsequent detailed computational and experimental characterization of 1H- acgpubs.orgBenzofuro[3,2-b]pyrrole would be a valuable contribution to the field of heterocyclic chemistry, providing fundamental insights into the structure-property relationships of this interesting fused-ring system.
Higher-Level Ab Initio Methods
While Density Functional Theory (DFT) is a workhorse for the computational study of medium to large-sized molecules, higher-level ab initio methods, though more computationally expensive, provide benchmark data for electronic properties and reactivity. For a system like 1H- nih.govBenzofuro[3,2-b]pyrrole, methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and multireference methods can offer a more accurate description of electron correlation effects, which are crucial for understanding the electronic structure and non-covalent interactions.
For instance, second-order Møller-Plesset perturbation theory (MP2) can be employed to obtain a more refined geometry and vibrational frequencies than standard DFT functionals. Coupled Cluster theory, particularly the "gold standard" CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), can provide highly accurate single-point energies, ionization potentials, and electron affinities. While a full geometry optimization of 1H- nih.govBenzofuro[3,2-b]pyrrole at the CCSD(T) level with a large basis set would be computationally demanding, it can be used to benchmark the accuracy of more cost-effective methods.
In the context of studying excited states, which is relevant for potential applications in organic electronics, methods like Equation-of-Motion Coupled Cluster (EOM-CC) or second-order Coupled Cluster (CC2) can provide reliable predictions of vertical excitation energies and oscillator strengths. researchgate.net These methods are particularly important for validating results from Time-Dependent Density Functional Theory (TD-DFT), which can sometimes be less accurate for charge-transfer excitations that may be present in fused heterocyclic systems.
Table 1: Comparison of Calculated Electronic Properties of a Model Pyrrolo[3,2-b]pyrrole (B15495793) System using Different Theoretical Methods.
| Property | DFT (B3LYP/6-31G*) | MP2/aug-cc-pVDZ | CCSD(T)/aug-cc-pVDZ (single point) |
| Ground State Energy (Hartree) | -568.12345 | -567.98765 | -568.01234 |
| HOMO Energy (eV) | -5.89 | -6.12 | -6.25 |
| LUMO Energy (eV) | -1.23 | -0.98 | -0.85 |
| HOMO-LUMO Gap (eV) | 4.66 | 5.14 | 5.40 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends when applying different levels of theory to a related molecular system.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are indispensable for exploring the conformational landscape and intermolecular interactions of 1H- nih.govBenzofuro[3,2-b]pyrrole in a condensed phase or in solution. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.
For a relatively rigid molecule like 1H- nih.govBenzofuro[3,2-b]pyrrole, the primary conformational flexibility would arise from the N-H bond of the pyrrole (B145914) ring and any potential puckering of the five-membered rings, although the aromatic nature of the core would largely favor a planar structure. nih.gov MD simulations can be used to sample the accessible conformations and determine their relative populations at a given temperature.
Of particular interest is the study of intermolecular interactions. The N-H group of the pyrrole moiety can act as a hydrogen bond donor, while the oxygen atom of the benzofuran (B130515) and the nitrogen of the pyrrole can act as hydrogen bond acceptors. researchgate.net MD simulations can elucidate the nature and strength of these hydrogen bonds in the solid state or in solution. researchgate.net Furthermore, π-π stacking interactions between the aromatic cores of adjacent molecules are expected to play a significant role in the packing of 1H- nih.govBenzofuro[3,2-b]pyrrole in the solid state. MD simulations, often employing force fields specifically parameterized for aromatic systems, can provide insights into the preferred stacking arrangements and their impact on material properties. rsc.org
To study the behavior of 1H- nih.govBenzofuro[3,2-b]pyrrole in a solvent, MD simulations can model the explicit interactions between the solute and solvent molecules. This allows for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed picture of the solvation shell.
Theoretical Insights into Reaction Mechanisms and Pathways for 1H-nih.govBenzofuro[3,2-b]pyrrole Synthesis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For the synthesis of 1H- nih.govBenzofuro[3,2-b]pyrrole, theoretical investigations can help to understand existing synthetic routes and to design new, more efficient ones.
A plausible synthetic approach to the 1H- nih.govBenzofuro[3,2-b]pyrrole core could involve the cyclization of a suitably substituted benzofuran precursor. For example, a common strategy for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu A theoretical study of a potential synthetic route could involve the following steps:
Reactant and Product Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized using a suitable level of theory, such as DFT.
Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants and products. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state connects the desired reactant and product minima on the potential energy surface.
For instance, a proposed final cyclization step could be investigated computationally to determine its feasibility. The calculated activation barrier would provide an estimate of the reaction rate, and the reaction energy would indicate whether the reaction is thermodynamically favorable. These theoretical insights can be invaluable for optimizing reaction conditions, such as temperature and catalyst choice. nih.gov
Table 2: Hypothetical Calculated Energetics for a Proposed Cyclization Step in the Synthesis of 1H- nih.govBenzofuro[3,2-b]pyrrole.
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Product | -15.8 |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from theoretical investigations of reaction mechanisms.
By systematically studying the reaction energy profiles of different potential synthetic pathways, computational chemistry can guide experimental efforts towards the most promising routes for the synthesis of 1H- nih.govBenzofuro[3,2-b]pyrrole and its derivatives.
Structure Property Relationships and Functional Modulation in 1h 1 Benzofuro 3,2 B Pyrrole Frameworks
Relationship Between Molecular Structure and Photophysical Characteristics
The interplay between the molecular architecture of 1H- nih.govbenzofuro[3,2-b]pyrrole derivatives and their photophysical behavior is a critical area of research. By systematically altering the structure, it is possible to control key optical parameters such as absorption and emission wavelengths, as well as the efficiency of light emission (quantum yield).
The introduction of electron-donating or electron-withdrawing groups at specific positions on the 1H- nih.govbenzofuro[3,2-b]pyrrole core profoundly impacts its optical properties. This is a well-established strategy for tuning the color and efficiency of organic chromophores.
For instance, in the analogous pyrrolo[3,2-b]pyrrole (B15495793) systems, attaching electron-deficient aromatic rings to the electron-rich pyrrolo[3,2-b]pyrrole core in an acceptor-donor-acceptor (A-D-A) arrangement leads to a significant bathochromic (red) shift in both absorption and emission spectra. rsc.org Replacing phenyl rings with arylethynylaryl substituents can shift the absorption and emission by 50–150 nm. rsc.org The extent of this shift is directly related to the electron-accepting strength of the peripheral substituent, highlighting the strong π-conjugation throughout the molecule. rsc.org
Similarly, for 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), linking them to strongly electron-accepting heterocycles like benzoxadiazole, benzothiadiazole, and benzoselenadiazole results in quadrupolar dyes with red-shifted absorption (470–620 nm) and emission (500–720 nm). nih.gov In some cases, fluorescence quantum yields can reach as high as 0.88. nih.gov The presence of two 7-nitro-benzoxadiazolyl substituents at the 2 and 5 positions of the DHPP core can induce strong fluorescence in non-polar solvents, with emission shifted to 639 nm. nih.gov
Furthermore, π-expanded derivatives and those with electron-donating groups attached to doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles exhibit the most red-shifted absorption and emission spectra. rsc.orgnih.gov Some of these derivatives absorb and emit in the deep-red region, breaking the 600 nm barrier for both absorption and emission. nih.gov These π-expanded systems can achieve high fluorescence quantum yields, reaching up to 0.90, and possess large molar extinction coefficients exceeding 100,000 M⁻¹cm⁻¹. rsc.orgnih.gov
The following table summarizes the photophysical properties of various substituted pyrrolo[3,2-b]pyrrole derivatives, illustrating the impact of different substituents on their optical characteristics.
| Compound Type | Substituents | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φfl) | Reference |
| A-D-A Pyrrolo[3,2-b]pyrrole | Arylethynylaryl | 50-150 nm shift | 50-150 nm shift | - | rsc.org |
| Quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) | Benzoxadiazole, Benzothiadiazole | 470-620 | 500-720 | up to 0.88 | nih.gov |
| DHPP with 7-nitro-benzoxadiazolyl | 7-nitro-benzoxadiazolyl | - | 639 | Strong in non-polar solvents | nih.gov |
| Doubly B/N-doped, ladder-type Pyrrolo[3,2-b]pyrrole | π-Expanded systems, Electron-donating groups | >600 | >600 | up to 0.90 | rsc.orgnih.gov |
| 1,2,4,5-tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (TAPP) with 4-benzothiadiazolyl | 4-benzothiadiazolyl | - | - | 0.43 (in crystalline state) | nih.gov |
The three-dimensional shape of the 1H- nih.govbenzofuro[3,2-b]pyrrole molecule, particularly its planarity and the dihedral angles between the core and its substituents, plays a crucial role in determining its optical properties. A more planar structure generally leads to more effective π-conjugation, which in turn influences the absorption and emission characteristics.
For diketopyrrolopyrrole derivatives bearing benzofuran (B130515) moieties, controlling the planarity of the molecule has been shown to result in interesting photophysical properties, including absorption and emission in the biological window. rsc.org Conversely, deplanarized molecules, while having less favorable linear spectroscopic properties, can exhibit strong two-photon absorption. rsc.org Placing methyl groups at positions adjacent to the linkage between the benzofuran and the DPP core can lead to deplanarization, resulting in yellow-emitting dyes with nearly quantitative fluorescence quantum yields. rsc.org
In the context of 1,4-dihydropyrrolo[3,2-b]pyrroles, theoretical calculations predict that increased planarity, achieved by removing N-substituents, can lead to a further increase in two-photon absorption cross-section values. nih.gov Crystallographic studies of a TAPP derivative with 4-benzothiadiazolyl groups, which is strongly emitting in the crystalline state (Φfl = 0.43), suggest that intermolecular hydrogen bonds modify the dihedral angles between the donor and acceptor moieties, contributing to this strong emission. nih.gov
The surrounding solvent environment can significantly influence the spectroscopic properties of 1H- nih.govbenzofuro[3,2-b]pyrrole derivatives, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant change in dipole moment upon photoexcitation.
For instance, a quadrupolar pyrrolo[3,2-b]pyrrole derivative with two 4-nitrophenyl substituents at the 2 and 5 positions exhibits a very strong solvatofluorochromic effect. nih.gov Its fluorescence quantum yield is as high as 0.96 in non-polar cyclohexane, but the fluorescence completely vanishes in the highly polar solvent DMSO. nih.gov The emission spectra of quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles linked to electron-accepting heterocycles also show notable solvatofluorochromism, especially in moderately polar and polar solvents. nih.gov This bathochromic shift in emission is often accompanied by a decrease in fluorescence quantum yield. nih.gov
A pyrrolo[3,2-b]pyrrole–diketopyrrolopyrrole hybrid exhibits a fascinating bidirectional solvatofluorochromism. researchgate.net In non-polar media, increasing solvent polarity causes a red shift in the fluorescence. However, a further increase in polarity leads to a hypsochromic (blue) shift, moving the emission maximum back towards its position in alkane solvents. researchgate.net This behavior is attributed to the solvent's influence on the energy level of the charge-transfer state. researchgate.net
| Derivative | Solvent Polarity Change | Observation | Reference |
| Pyrrolo[3,2-b]pyrrole with 4-nitrophenyl groups | Non-polar to Polar | High fluorescence in non-polar (Φfl = 0.96 in cyclohexane), vanishes in polar (DMSO) | nih.gov |
| Quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles | Increasing Polarity | Bathochromic shift in emission and decrease in fluorescence quantum yield | nih.gov |
| Pyrrolo[3,2-b]pyrrole–diketopyrrolopyrrole Hybrid | Increasing Polarity | Bidirectional shift: initial bathochromic shift followed by a hypsochromic shift at higher polarities | researchgate.net |
Electronic Property Tuning Through Structural Modification
The electronic properties of the 1H- nih.govbenzofuro[3,2-b]pyrrole framework, particularly the energy levels of its frontier molecular orbitals (HOMO and LUMO), can be precisely controlled through structural modifications. This tunability is fundamental for designing materials for charge transfer applications in electronic devices.
The energy gap between the HOMO and LUMO is a key parameter that determines the electronic and optical properties of a molecule. scispace.com By strategically introducing electron-donating or electron-withdrawing substituents, it is possible to raise or lower the HOMO and LUMO energy levels, thereby tuning the band gap. scispace.com
For instance, in oligopyrroles, the introduction of electron-donating substituents at the β-positions can be used to predict and control their electro-optical properties. scispace.com Replacing oxygen atoms with sulfur atoms in certain pyrrole (B145914) derivatives leads to a stabilization of both the HOMO and LUMO levels. scispace.com
In the design of non-fullerene acceptors based on a thiophene[3,2-b]pyrrole ring, the substitution of various acceptor molecules with strong electron-withdrawing capabilities has a significant effect on the electronic and optical properties. nih.gov Such substitutions can lower the band gap and improve the charge-transfer aptitude of the molecule. nih.gov The lowest lying HOMO and LUMO energy levels were observed for a derivative (TP1), indicating the proficient ability of its acceptor fragments to stabilize the frontier molecular orbitals. nih.gov
Electrochemical studies of doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles revealed that the HOMO is located at approximately -5.35 eV, making them relatively electron-rich despite the presence of two B⁻–N⁺ dative bonds. rsc.orgnih.gov
The table below presents the calculated HOMO, LUMO, and band gap energies for a series of designed molecules based on a thiophene[3,2-b]pyrrole ring, demonstrating the effect of different acceptor groups.
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |
| TPR | -5.67 | -2.25 | 3.42 |
| TP1 | -6.11 | -3.37 | 2.74 |
| TP2 | -5.89 | -3.07 | 2.82 |
| TP3 | -5.70 | -2.57 | 3.13 |
| TP4 | -5.25 | -2.13 | 3.12 |
| TP5 | -5.48 | -2.48 | 3.00 |
| TP6 | -5.42 | -2.29 | 3.13 |
| TP7 | -5.58 | -2.45 | 3.13 |
| (Data adapted from a study on thiophene[3,2-b]pyrrole ring-based non-fullerene acceptors) nih.gov |
The rational design of novel materials based on the 1H- nih.govbenzofuro[3,2-b]pyrrole framework relies on a deep understanding of structure-property relationships. nih.gov Frontier molecular orbital (FMO) engineering is a powerful strategy for creating materials with desired characteristics. researchgate.netnih.gov
For constructing narrowband green emitters, a design strategy that integrates the advantages of a twisted donor-acceptor (D-A) structure with a multiple resonance delayed fluorescence skeleton has been proposed. researchgate.netnih.gov Attaching an auxiliary donor to a multiple resonance skeleton can lead to a molecule with both twisted D-A and multiple resonance characteristics, resulting in a significant red-shift of the emission maximum and a narrowband spectrum. nih.gov
In the context of pyrrolo[3,2-b]pyrrole derivatives, symmetric and asymmetric designs have been explored to study hybridized local and charge-transfer (HLCT) properties. rsc.org The use of bulky groups like carbazole (B46965) can introduce steric hindrance, restricting the rotation of acceptor units and thereby suppressing the charge-transfer component within the HLCT state. rsc.org This demonstrates the positive role of charge-transfer states in enhancing the performance of organic scintillators. rsc.org
The synthesis of π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) chromophores with varying electron-donating or -withdrawing capabilities allows for the fine-tuning of their optoelectronic properties in both neutral and oxidized states. nih.gov This control over molecular design expands the understanding of structure-property relationships that will guide the future development of DHPP-based materials for applications such as high-contrast electrochromism. nih.gov
Structure-Activity Relationships (SAR) in Molecular Recognition and Biological Target Interaction
The 1H- nih.govBenzofuro[3,2-b]pyrrole framework is a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to various biologically active compounds. While direct and extensive research on the unsubstituted parent scaffold is limited, valuable insights into its potential for molecular recognition and interaction with biological targets can be gleaned from studies on closely related analogs, particularly benzofuro[3,2-b]pyridin-2(1H)-one derivatives. These analogs have been investigated as kinase inhibitors, offering a strong basis for understanding the structure-activity relationships (SAR) that govern their biological effects.
Computational Docking Studies of 1H-nih.govBenzofuro[3,2-b]pyrrole Scaffolds with Biological Macromolecules
Computational docking studies have been instrumental in elucidating the binding modes of derivatives based on scaffolds structurally similar to 1H- nih.govBenzofuro[3,2-b]pyrrole. Notably, research on benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ) has provided a predictive framework for how the core scaffold interacts with ATP-binding sites of kinases. nih.govresearchgate.net
These studies indicate that the planar benzofuro[3,2-b]pyrrole core can function as a hinge-binding motif, a common feature for many kinase inhibitors. The aromatic system of the scaffold is capable of forming crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region. For instance, in the case of Btk and PI3Kδ, the pyridinone oxygen of the analog acts as a hydrogen bond acceptor with backbone NH groups of key amino acid residues in the hinge region. nih.govresearchgate.net It is conceivable that the NH group of the pyrrole ring in the 1H- nih.govBenzofuro[3,2-b]pyrrole scaffold could serve a similar role as a hydrogen bond donor.
The docking poses of these inhibitors typically show the benzofuran portion nestled deeper within the binding pocket, making hydrophobic contacts, while the pyrrole or pyridinone ring is positioned closer to the solvent-exposed region, allowing for substitutions that can enhance potency and selectivity.
Analysis of Ligand Binding Modes and Critical Interaction Residues
The analysis of ligand binding modes for benzofuro[3,2-b]pyridin-2(1H)-one derivatives within the active sites of Btk and PI3Kδ reveals key interactions that are likely transferable to the 1H- nih.govBenzofuro[3,2-b]pyrrole scaffold.
In the context of Btk inhibition, a crucial hydrogen bond is often observed between the inhibitor and the backbone NH of Cys481 in the hinge region. For PI3Kδ, a similar interaction occurs with the backbone NH of Val828. nih.govresearchgate.net The planarity of the benzofuro-pyrrolone system is critical for optimal alignment in the narrow ATP binding cleft.
Substituents on the core scaffold play a pivotal role in defining the binding affinity and selectivity. For example, in a series of benzofuro[3,2-b]pyridin-2(1H)-one inhibitors, a piperazine (B1678402) moiety connected to the benzofuran ring via a linker was shown to extend into a hydrophobic pocket, forming additional van der Waals interactions. The nature and substitution pattern of this piperazine ring and the linker length were found to significantly modulate the inhibitory activity against both Btk and PI3Kδ. nih.govresearchgate.net
Table 1: Critical Amino Acid Residues in Btk and PI3Kδ Interacting with Benzofuro[3,2-b]pyridin-2(1H)-one Scaffolds
| Kinase | Hinge Region Residue(s) | Other Key Interacting Residues | Type of Interaction |
| Btk | Cys481 | Met477, Leu408, Val416 | Hydrogen Bonding, Hydrophobic Interactions |
| PI3Kδ | Val828 | Met804, Trp812, Tyr813 | Hydrogen Bonding, Hydrophobic Interactions |
This table is based on data from studies on benzofuro[3,2-b]pyridin-2(1H)-one derivatives and represents a predictive model for the 1H- nih.govBenzofuro[3,2-b]pyrrole scaffold.
Mechanistic Insights into Enzyme Inhibition via Benzofuro[3,2-b]pyrrole Derived Inhibitors
The primary mechanism of enzyme inhibition by compounds bearing the benzofuro[3,2-b]pyrrole core, particularly in the context of kinases, is competitive inhibition with respect to ATP. These inhibitors occupy the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.
For dual Btk/PI3Kδ inhibitors with a benzofuro[3,2-b]pyridin-2(1H)-one core, the inhibition of these kinases leads to the suppression of the B-cell receptor (BCR) and PI3K-AKT signaling pathways, which are crucial for the proliferation and survival of certain leukemia and lymphoma cells. nih.govnih.govresearchgate.net
The structure-activity relationship studies have demonstrated that modifications at specific positions of the scaffold can fine-tune the inhibitory potency and selectivity. For instance, the introduction of a morpholine (B109124) group on a phenyl ring substituent was found to enhance the activity against PI3Kδ, while other modifications favored Btk inhibition. nih.gov This highlights the potential for developing selective or dual-targeted inhibitors by strategic functionalization of the 1H- nih.govBenzofuro[3,2-b]pyrrole framework.
Table 2: Inhibitory Activity of Representative Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives
| Compound | Btk IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Notes on Structural Features | Reference |
| 16b | 139 | 275 | Phenylamino linker to a substituted phenyl ring. | nih.gov |
| 6f | 74 | 170 | Optimized linker and substitution on the terminal phenyl ring. | nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. These compounds are structurally related to 1H- nih.govBenzofuro[3,2-b]pyrrole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
